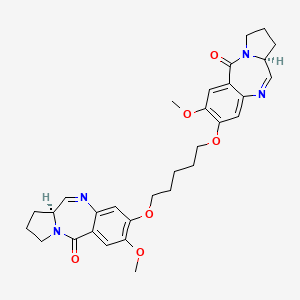

PBD dimer-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H36N4O6 |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

(6aS)-3-[5-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C31H36N4O6/c1-38-26-14-22-24(32-18-20-8-6-10-34(20)30(22)36)16-28(26)40-12-4-3-5-13-41-29-17-25-23(15-27(29)39-2)31(37)35-11-7-9-21(35)19-33-25/h14-21H,3-13H2,1-2H3/t20-,21-/m0/s1 |

InChI Key |

JMRUKTNVBSHJFI-SFTDATJTSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CCCN6C5=O)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CCCN6C5=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the DNA Cross-Linking Mechanism of PBD Dimer-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-alkylating agents originally discovered as natural products from various Streptomyces species. Their unique mechanism of action, which involves binding to the minor groove of DNA and forming covalent cross-links, results in minimal DNA distortion. This feature is thought to allow PBD-DNA adducts to evade detection by cellular DNA repair machinery, leading to persistent lesions that stall replication forks, induce cell cycle arrest, and ultimately trigger apoptosis.

Synthetic PBD dimers, which consist of two PBD units joined by a flexible linker, are particularly effective at creating highly cytotoxic interstrand DNA cross-links. This has made them a payload of significant interest in the development of Antibody-Drug Conjugates (ADCs), where their potent cell-killing ability can be targeted specifically to cancer cells.

This technical guide provides an in-depth exploration of the mechanism of action of a representative C8-linked PBD dimer, referred to here as PBD dimer-2, with a core focus on its DNA cross-linking properties. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules. The guide covers the molecular mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and the cellular signaling pathways it perturbs.

Core Mechanism of Action: DNA Cross-Linking

The antitumor activity of this compound is intrinsically linked to its ability to form covalent adducts with DNA, leading to interstrand cross-links that are difficult for cancer cells to repair. The process can be broken down into several key steps:

-

Minor Groove Binding: this compound possesses a three-dimensional shape that allows it to fit snugly within the minor groove of the DNA double helix. This initial non-covalent interaction is crucial for positioning the molecule correctly for the subsequent alkylation reaction.

-

Sequence Selectivity: The dimer exhibits a preference for specific DNA sequences, typically targeting 5'-Pu-G-Pu sequences, where Pu represents a purine base. For interstrand cross-linking, a common recognition sequence is 5′-PuGATCPy-3′, where the two PBD units covalently bind to guanines on opposite strands. This compound, specifically, has been noted to span an extra base pair and cross-link the 5′-Pu-GA(T/A)TC-Py sequence.

-

Covalent Alkylation: Each PBD monomer unit contains an electrophilic imine moiety at the N10-C11 position. This imine is susceptible to nucleophilic attack by the exocyclic C2-amino group (N2) of guanine bases located within the minor groove.

-

Interstrand Cross-Link Formation: The flexible linker connecting the two PBD units allows them to span the minor groove and react with guanine residues on opposite DNA strands. This results in the formation of a highly stable and cytotoxic interstrand cross-link (ICL). This covalent linkage physically prevents the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. The minimal distortion of the DNA helix caused by these cross-links is a key feature that is thought to contribute to their persistence and high potency.

The Genesis and Evolution of Pyrrolobenzodiazepine (PBD) Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) represent a class of highly potent, sequence-selective DNA-interactive agents that have garnered significant attention in the field of oncology. Initially discovered as natural products with antibiotic properties, their unique mechanism of action, involving the covalent binding to the minor groove of DNA, has positioned them as powerful payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the discovery, history, and development of PBD dimers, with a focus on their mechanism of action, synthesis, and the experimental protocols used for their evaluation.

Discovery and Historical Development

The journey of PBDs began in the 1960s with the isolation of the first PBD monomer, anthramycin, from the bacterium Streptomyces refuineus.[1][2][3] These naturally occurring compounds demonstrated significant antitumor properties, which spurred further investigation into their therapeutic potential.

A pivotal moment in the evolution of PBDs was the synthesis of the first PBD dimers in 1988 by Suggs and co-workers.[1] These synthetic constructs, which link two PBD monomers, were designed to enhance DNA binding affinity and cytotoxicity. A significant breakthrough came in the 1990s with the synthesis of SJG-136 (also known as SG2000), a C8-linked PBD dimer that demonstrated potent DNA interstrand cross-linking ability and entered clinical trials for the treatment of leukemia and ovarian cancer.[1]

More recently, the focus has shifted towards utilizing PBD dimers as cytotoxic payloads in ADCs. This strategy aims to selectively deliver the highly potent PBD dimer to cancer cells, thereby minimizing systemic toxicity. Several PBD dimer-containing ADCs have entered clinical trials, with some showing promising results in treating both hematological and solid tumors.

Mechanism of Action: DNA Cross-linking and the DNA Damage Response

The primary mechanism of action of PBD dimers is the formation of covalent interstrand cross-links in the minor groove of DNA. This process is initiated by the binding of the PBD dimer to specific DNA sequences, typically rich in purine-guanine-purine sequences. The electrophilic N10-C11 imine functionalities of the PBD units then form covalent aminal bonds with the C2-amino groups of guanine residues on opposite DNA strands.

This DNA cross-linking physically prevents the separation of the DNA strands, thereby blocking critical cellular processes such as DNA replication and transcription. The resulting DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR). Key protein kinases, including ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase), are activated in response to the DNA lesions. These kinases, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis (programmed cell death).

dot

Quantitative Data on PBD Dimer Activity

The cytotoxic potency of PBD dimers is a key attribute that makes them attractive as anticancer agents. This potency is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of SJG-136 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon | 0.1 - 0.3 |

| HT-29 | Colon | 0.1 - 0.3 |

| SW620 | Colon | 0.1 - 0.3 |

| HCT-8 | Colon | 2.3 |

| HCT-15 | Colon | 3.7 |

| A2780 | Ovarian | - |

| A2780(AD) | Ovarian (drug-resistant) | - |

| 3T3 | Fibrosarcoma | 6.3 |

| 3T3 pHamdr-1 | Fibrosarcoma (mdr-1 expressing) | 208 |

Data sourced from multiple studies. Note that some studies report a range of IC50 values.

Table 2: In Vitro Cytotoxicity (GI50) of SG3199 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (pM) |

| Hematological Malignancies | ||

| MOLM-13 | Acute Myeloid Leukemia | 2.5 |

| MV-4-11 | Acute Myeloid Leukemia | 1.9 |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.79 |

| Solid Tumors | ||

| NCI-N87 | Gastric | 74.8 |

| MDA-MB-468 | Breast | 1050 |

| A549 | Lung | 220 |

Data represents a selection from a broader panel of cell lines. The mean GI50 across 38 cell lines was 151.5 pM.

Table 3: Preclinical Pharmacokinetic Parameters of PBD Dimer-Containing ADCs

| ADC | Animal Model | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Half-life (h) |

| Trastuzumab-C239i-SG3249 | Rat | 1 mg/kg | 25.1 | 1680 | 0.6 | 120 |

| 5T4-C239i-SG3249 | Rat | 1 mg/kg | 23.4 | 1560 | 0.64 | 115 |

| Isotype Control-C239i-SG3249 | Rat | 1 mg/kg | 24.5 | 1640 | 0.61 | 118 |

Pharmacokinetic parameters are for the total antibody component of the ADC. Data sourced from preclinical studies.

Experimental Protocols

The evaluation of PBD dimers involves a series of in vitro and in vivo experiments to characterize their activity and safety profile. Below are detailed methodologies for key experiments.

Synthesis of PBD Dimers

The synthesis of PBD dimers is a multi-step process. For example, the synthesis of SG3199 involves the dimerization of a monomeric phenol building block under Williamson ether synthesis conditions, followed by a deprotection step to yield the biologically active bis-imine.

General Synthetic Scheme:

-

Dimerization: Reaction of a monomeric PBD phenol with a linking agent (e.g., 1,3-dibromopropane) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone).

-

Deprotection: Removal of protecting groups (e.g., Alloc carbamate) using a catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., pyrrolidine) in a solvent like dichloromethane (DCM).

In Vitro Cytotoxicity Assay (Propidium Iodide Staining)

This assay measures the dose-dependent effect of a compound on cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

PBD dimer stock solution

-

Cell culture medium

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PBD dimer for a specified period (e.g., 72 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Resuspend the fixed cells in a PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for at least 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in different phases of the cell cycle and the sub-G1 population (indicative of apoptosis).

-

Calculate the GI50 or IC50 values from the dose-response curves.

DNA Interstrand Cross-linking Assay (Modified Alkaline Comet Assay)

This assay detects the formation of DNA interstrand cross-links in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Microscope slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate software

Protocol:

-

Harvest cells and resuspend in PBS.

-

Mix the cell suspension with low melting point agarose and spread onto a microscope slide.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Expose the slides to a fixed dose of ionizing radiation to induce random DNA strand breaks.

-

Perform electrophoresis under alkaline conditions. Un-cross-linked DNA fragments will migrate towards the anode, forming a "comet tail," while cross-linked DNA will be retarded.

-

Neutralize and stain the DNA.

-

Visualize the comets under a fluorescence microscope and quantify the tail moment to determine the extent of cross-linking.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a PBD dimer.

Materials:

-

Treated and control cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Harvest and count the cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate on ice for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, collecting data on at least 10,000 single-cell events.

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental and Developmental Workflow

The development of a PBD dimer-based therapeutic, particularly as an ADC, follows a structured workflow from initial discovery to preclinical evaluation.

dot

Conclusion

PBD dimers have emerged as a highly promising class of cytotoxic agents for cancer therapy. Their unique mechanism of DNA interstrand cross-linking and the subsequent induction of the DNA damage response pathway contribute to their potent antitumor activity. The continued development of PBD dimers, particularly as payloads for ADCs, holds the potential to deliver more effective and targeted treatments for a range of malignancies. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Collection - Data from Efficacy, Tolerability, and Pharmacokinetic Studies of AntibodyâDrug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Properties and Cytotoxicity of Pyrrolobenzodiazepine (PBD) Dimer-2

Abstract

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, sequence-selective DNA-interactive agents with significant antitumor properties. PBD Dimer-2, a C8-linked synthetic dimer, exemplifies this class and has garnered interest as a cytotoxic payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. Its mechanism of action involves the formation of covalent interstrand cross-links in the minor groove of DNA, leading to the disruption of essential cellular processes like replication and transcription, ultimately inducing apoptosis. This document provides a comprehensive overview of the biological properties of this compound, presents its cytotoxicity data in a structured format, details relevant experimental protocols, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound

Pyrrolobenzodiazepines (PBDs) are natural products originally isolated from various Streptomyces species.[1][2] Synthetic PBD dimers were developed to enhance the DNA cross-linking efficiency and cytotoxic potency of the monomeric forms.[3] this compound is a synthetic, C8-linked PBD dimer that covalently binds to the minor groove of DNA.[4] This interaction is highly specific, targeting 5'-Pu-GA(T/A)TC-Py sequences.[4] The ability of PBD dimers to form highly cytotoxic DNA lesions with minimal helical distortion makes them difficult for cellular repair mechanisms to recognize and correct, contributing to their profound biological activity. These properties make this compound and related compounds ideal warheads for ADCs, which aim to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.

Mechanism of Action: DNA Interstrand Cross-linking

The primary mechanism of cytotoxicity for this compound is the formation of DNA interstrand cross-links (ICLs). This process can be broken down into the following steps:

-

Minor Groove Binding: The PBD dimer first associates non-covalently within the minor groove of the DNA double helix. Its shape allows for an isohelical fit.

-

Covalent Bond Formation: The molecule possesses two electrophilic N10-C11 imine moieties. These functional groups form covalent aminal bonds with the C2-exocyclic amino groups of guanine bases on opposite DNA strands.

-

Interstrand Cross-Link: This covalent bonding results in an ICL, effectively tethering the two strands of the DNA together. This compound can span an extra base pair compared to other dimers, allowing it to cross-link specific sequences efficiently.

-

Disruption of DNA Processing: The resulting ICL adduct physically obstructs the activity of DNA polymerases and transcription factors. This interference with DNA replication and transcription stalls the cell cycle, typically at the G2/M phase.

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, it triggers the DNA Damage Response (DDR) pathway, leading to programmed cell death (apoptosis).

DNA Damage Response Signaling Pathway

The formation of ICLs by this compound is a catastrophic event for the cell, which triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway involves sensing the DNA lesion and activating downstream kinases to coordinate cell cycle arrest and repair or, if the damage is irreparable, apoptosis.

Studies on ADCs using PBD dimer payloads show activation of the central DNA damage-sensing protein kinases ATM, ATR, and DNA-PK within 24 hours of treatment. This leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2, which in turn mediate G2/M cell cycle arrest to prevent cells with damaged DNA from entering mitosis. Persistent signaling from this pathway ultimately culminates in the activation of caspases and the execution of apoptosis.

Quantitative Cytotoxicity Data

PBD dimers are characterized by their exceptionally high potency against a wide range of cancer cell lines, with activity often observed in the picomolar to low nanomolar range. The table below summarizes key quantitative data for this compound and other relevant PBD dimers for comparative context.

| PBD Dimer Compound | Cell Line | Assay Type | IC50 / GI50 Value | Reference |

| This compound (Cmpd 16c) | K562 (Leukemia) | Growth Inhibition | 0.5 µM | |

| SG3199 | Panel Average | Growth Inhibition (GI50) | 151.5 pM | |

| SG3199 | NCI-H226 (Lung) | Growth Inhibition (GI50) | 18 pM | |

| SG3199 | Hs 746T (Stomach) | Growth Inhibition (GI50) | 30 pM | |

| SG2000 (SJG-136) | K562 (Leukemia) | Growth Inhibition (IC50) | 0.534 nM | |

| SG3650 (Low-potency) | K562 (Leukemia) | Growth Inhibition (IC50) | 8.87 nM |

Experimental Protocols & Workflow

Evaluating the biological activity and cytotoxicity of this compound involves a series of established in vitro assays.

Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

-

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).

-

Materials:

-

Human cancer cell line (e.g., K562).

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS).

-

This compound stock solution in DMSO.

-

96-well microtiter plates.

-

Sulforhodamine B (SRB) solution, 10% Trichloroacetic acid (TCA), 10 mM Tris base solution.

-

Plate reader (510 nm).

-

-

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Application: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: Gently add cold 10% TCA to each well to fix the cells, and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Washing: Wash away unbound dye with 1% acetic acid and air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.

-

-

Data Analysis: Plot the percentage of cell growth inhibition versus drug concentration. Use non-linear regression analysis to calculate the GI50 value.

Protocol: Plasmid DNA Interstrand Cross-linking Assay

-

Objective: To quantify the efficiency of this compound in forming interstrand cross-links in naked DNA.

-

Materials:

-

Linearized plasmid DNA (e.g., pBR322).

-

This compound stock solution.

-

Reaction buffer (e.g., Tris-EDTA buffer).

-

Denaturing solution (e.g., formamide/EDTA).

-

Agarose gel, electrophoresis equipment, and DNA stain (e.g., Ethidium Bromide).

-

Gel imaging system.

-

-

Procedure:

-

Reaction Setup: Incubate a fixed amount of linearized plasmid DNA with increasing concentrations of this compound in reaction buffer.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 2-24 hours) at 37°C.

-

Denaturation: Stop the reaction and denature the DNA by heating in the presence of a denaturing agent. This separates the two strands of non-cross-linked DNA.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with a DNA stain and visualize using a gel documentation system.

-

-

Data Analysis: Measure the band intensities. Single-stranded (denatured) DNA will migrate faster than double-stranded (cross-linked) DNA. The percentage of cross-linked DNA can be calculated as the intensity of the upper band (dsDNA) divided by the total intensity of both bands (dsDNA + ssDNA). The XL50 value, the concentration required to cross-link 50% of the DNA, can then be determined.

Conclusion

This compound is a highly effective DNA cross-linking agent with potent cytotoxic activity against cancer cells. Its mechanism of action, centered on the formation of persistent interstrand cross-links in the DNA minor groove, triggers the DNA damage response pathway, leading to cell cycle arrest and apoptosis. The exceptional potency of PBD dimers has established them as a clinically important class of payloads for antibody-drug conjugates, representing a promising strategy for targeted cancer therapy. Further research into optimizing the therapeutic index and overcoming potential resistance mechanisms will continue to advance the clinical application of these powerful molecules.

References

An In-depth Technical Guide to PBD Dimer-2: Chemical Structure, Properties, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolobenzodiazepine (PBD) dimer-2, a potent DNA-interactive agent with significant applications in cancer research and as a payload for antibody-drug conjugates (ADCs). This document details its chemical structure, mechanism of action, and key biophysical properties, supplemented with structured data tables and detailed experimental protocols for its evaluation.

Chemical Structure and Properties of PBD Dimer-2

This compound is a synthetic, C8-linked pyrrolobenzodiazepine dimer. The core structure consists of two PBD monomers linked via their aromatic A-rings. This dimeric structure is crucial for its biological activity, allowing it to span across the minor groove of DNA.

Chemical Name: 8,8'-[1,5-pentanediylbis(oxy)]bis[1,2,3,11a-tetrahydro-7-methoxy-5H-pyrrolo[2,1-c][1][2]benzodiazepin-5-one] Molecular Formula: C₃₁H₃₆N₄O₆ Molecular Weight: 560.64 g/mol

Physicochemical Properties:

| Property | Value |

| CAS Number | 145325-57-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

The primary mechanism of action of this compound is its ability to form covalent interstrand cross-links in the minor groove of DNA. This process interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

This compound exhibits sequence-selective binding, preferentially targeting 5'-Pu-GA(T/A)TC-Py sequences.[1] The two electrophilic imine moieties of the PBD dimer form covalent bonds with the C2-amino groups of guanine bases on opposite DNA strands.[3][4] This cross-linking creates a lesion that is difficult for cellular DNA repair mechanisms to resolve, contributing to the high cytotoxicity of the compound.

The DNA damage induced by this compound triggers a cellular stress response, activating key signaling pathways that regulate cell fate.

Signaling Pathway of this compound Induced DNA Damage

The DNA interstrand cross-links formed by this compound are recognized by the cellular DNA damage response (DDR) machinery. This initiates a signaling cascade involving key protein kinases that leads to cell cycle arrest, primarily at the G2/M phase, and can ultimately induce apoptosis.

Quantitative Data Summary

The biological activity of this compound and related compounds has been quantified in various studies. The following tables summarize key cytotoxicity and DNA cross-linking data.

Table 1: In Vitro Cytotoxicity of this compound and Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference |

| This compound | K562 | Chronic Myelogenous Leukemia | 0.5 µM | |

| SJG-136 (SG2000) | NCI 60-cell line panel | Various | Mean GI₅₀: 7.4 nM | |

| SG3199 | 38 human cancer cell lines | Various | Mean GI₅₀: 151.5 pM | |

| SG2057 | Human tumor cell line panel | Various | Mean GI₅₀: 212 pM | |

| PBD Dimer (unspecified) | HCT 116 | Colon Carcinoma | GI₅₀: 2.3-7.8 fold lower than in resistant HCT-15 | |

| PBD Dimer (unspecified) | A2780 | Ovarian Carcinoma | GI₅₀: >50 fold lower than in resistant A2780AD | |

| PBD Dimer (unspecified) | MCF7 | Breast Carcinoma | GI₅₀: >30 fold lower than in resistant MCF7-MX |

Table 2: DNA Cross-linking Activity of this compound

| Parameter | Value | Experimental System | Reference |

| XL₅₀ | 0.07 µM | Plasmid DNA |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

-

DNA Interstrand Cross-linking Assay (Agarose Gel Electrophoresis)

This protocol describes a method to assess the ability of this compound to induce interstrand cross-links in plasmid DNA.

-

DNA Preparation:

-

Linearize plasmid DNA (e.g., pBR322) by digestion with a restriction enzyme that cuts at a single site (e.g., HindIII).

-

Purify the linearized DNA using a standard DNA purification kit.

-

End-label the linearized DNA with [γ-³²P]ATP using T4 polynucleotide kinase for visualization by autoradiography. Alternatively, a fluorescent DNA stain can be used after gel electrophoresis.

-

-

Cross-linking Reaction:

-

In a microcentrifuge tube, mix the end-labeled linearized DNA with varying concentrations of this compound in a suitable reaction buffer (e.g., TE buffer).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) to allow for cross-linking.

-

-

Denaturation and Gel Electrophoresis:

-

Stop the reaction and denature the DNA by adding an equal volume of a denaturing loading buffer (e.g., containing formamide and heating at 95°C for 5 minutes).

-

Load the samples onto a denaturing agarose gel (e.g., 1% agarose in alkaline electrophoresis buffer).

-

Perform electrophoresis to separate the single-stranded (non-cross-linked) and double-stranded (cross-linked) DNA.

-

-

Visualization and Quantification:

-

For radiolabeled DNA, dry the gel and expose it to an X-ray film or a phosphorimager screen.

-

For non-radiolabeled DNA, stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize it under UV light.

-

Quantify the intensity of the bands corresponding to single-stranded and double-stranded DNA using densitometry software. The percentage of cross-linked DNA can be calculated as: (Intensity of dsDNA band / (Intensity of dsDNA band + Intensity of ssDNA band)) x 100.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Wash the cells with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of this compound-induced cell cycle arrest.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of Pyrrolobenzodiazepine (PBD) Dimer Payloads

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, sequence-selective DNA-interactive agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) in oncology.[1][2] Their unique mechanism of action, involving the formation of covalent interstrand cross-links in the minor groove of DNA, leads to potent cytotoxicity in cancer cells.[3][4] This technical guide provides a comprehensive overview of the early preclinical data on PBD dimers, focusing on their mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for their evaluation. For the purpose of this guide, we will focus on well-characterized PBD dimers such as SJG-136 (also known as SG2000) and SG3199, the warhead of the clinical ADC payload tesirine, as representative examples.

Mechanism of Action: DNA Cross-linking

PBD dimers exert their cytotoxic effects by binding to the minor groove of DNA and forming a covalent bond with the C2-amino group of a guanine base.[1] The dimeric structure allows for the cross-linking of two guanine bases on opposite DNA strands, a lesion that is difficult for cancer cells to repair and effectively blocks DNA replication and transcription, ultimately leading to cell death.

The sequence selectivity of PBD dimers is a key feature of their mechanism. They preferentially bind to 5'-Pu-GATC-Py-3' sequences, where Pu is a purine and Py is a pyrimidine. This interaction involves the formation of an aminal linkage between the C11 position of the PBD and the N2 of guanine. The resulting DNA adduct causes minimal distortion of the DNA helix, which may allow it to evade cellular repair mechanisms more effectively than other DNA-damaging agents.

References

Unraveling the Bond: A Technical Guide to the Theoretical Modeling of PBD Dimer-2 DNA Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical modeling of the interaction between Pyrrolobenzodiazepine (PBD) dimer-2 and DNA. PBDs are a class of highly potent antitumor agents that exert their cytotoxic effects by crosslinking DNA, and understanding this interaction at a molecular level is crucial for the rational design of new and improved cancer therapeutics. This document details the computational and experimental methodologies used to elucidate this interaction, presents key quantitative data, and visualizes the complex biological pathways and experimental workflows involved.

Introduction to PBD Dimers and their Mechanism of Action

Pyrrolobenzodiazepines (PBDs) are a family of sequence-selective DNA minor-groove binding agents.[1] Synthetic PBD dimers, which consist of two PBD units linked together, are capable of forming highly cytotoxic interstrand or intrastrand DNA cross-links.[2][3] This covalent binding to DNA interferes with essential cellular processes such as replication and transcription, ultimately leading to cell death.[4] The unique three-dimensional shape of PBDs allows them to fit snugly within the minor groove of DNA, causing minimal distortion of the DNA helix, which may help them evade cellular DNA repair mechanisms.[5]

PBD dimer-2 is a C8-linked PBD dimer that has been shown to span an extra base pair compared to other PBD dimers and preferentially cross-links the 5′-Pu-GA(T/A)TC-Py sequence.

Theoretical Modeling of the this compound-DNA Adduct

Computational modeling plays a pivotal role in understanding the intricate details of the this compound-DNA interaction at an atomic level. Molecular dynamics (MD) simulations and other modeling techniques provide insights into the structural and energetic aspects of the binding process.

A typical computational workflow for modeling this interaction is as follows:

Quantitative Analysis of PBD Dimer-DNA Interactions

The interaction between PBD dimers and DNA can be quantified through various biophysical and biochemical assays. This data is essential for structure-activity relationship (SAR) studies and for validating computational models.

| PBD Dimer | IC50 (K562 leukemia cells) | XL50 (plasmid DNA) | Preferred DNA Binding Sequence | Reference |

| This compound | 0.5 µM | 0.07 µM | 5′-Pu-GA(T/A)TC-Py | |

| SJG-136 | 7.4 nM (mean) | Not directly comparable | 5'-Pu-GATC-Py | |

| DSB-120 | Not specified | Not directly comparable | 5'-(pu/py)GATC(py/pu) |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. XL50: The concentration of the compound required to cross-link 50% of the plasmid DNA.

Experimental Protocols for Studying PBD-DNA Interactions

A variety of experimental techniques are employed to characterize the binding of PBD dimers to DNA. These methods provide crucial information on binding affinity, sequence selectivity, and the nature of the covalent adducts formed.

DNA Footprinting Assay

DNA footprinting is used to identify the specific DNA sequences where a small molecule binds.

Detailed Methodology:

-

DNA Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one 5' or 3' end with a radioactive isotope, such as ³²P.

-

Binding Reaction: The end-labeled DNA is incubated with varying concentrations of the this compound to allow for binding equilibrium to be reached.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures to randomly cleave the DNA backbone at sites not protected by the bound ligand. A control reaction without the PBD dimer is also performed.

-

Reaction Termination and Denaturation: The digestion is stopped, and the DNA is denatured to separate the strands.

-

Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is exposed to X-ray film (autoradiography) to visualize the DNA fragments. The region where the this compound binds to the DNA will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments, known as the "footprint".

Gel Electrophoresis for DNA Cross-linking

This assay is used to visualize and quantify the formation of interstrand cross-links in DNA.

Detailed Methodology:

-

DNA Substrate: A linearized plasmid DNA or a specific oligonucleotide duplex is used as the substrate.

-

Cross-linking Reaction: The DNA is incubated with the this compound for a specific time to allow for cross-linking to occur.

-

Denaturation: The reaction mixture is treated with heat or alkali to denature the DNA into single strands.

-

Agarose Gel Electrophoresis: The samples are run on an agarose gel. Non-cross-linked DNA will migrate as single-stranded DNA, while cross-linked DNA will remain double-stranded and migrate more slowly.

-

Visualization and Quantification: The DNA bands are stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to single-stranded and double-stranded (cross-linked) DNA can be quantified to determine the extent of cross-linking.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the detailed analysis of PBD-DNA adducts.

Detailed Methodology:

-

Adduct Formation: A defined DNA oligonucleotide is incubated with the this compound.

-

Enzymatic Digestion: The DNA is enzymatically digested into individual nucleosides or short oligonucleotides.

-

HPLC Separation: The digest is injected into a reverse-phase HPLC column to separate the unmodified nucleosides from the PBD-adducts.

-

Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a mass spectrometer to identify and quantify the specific PBD-DNA adducts based on their mass-to-charge ratio.

Cellular Response to this compound-DNA Interaction

The formation of PBD dimer-DNA adducts triggers a complex cellular response, primarily involving the DNA damage response (DDR) pathways. This ultimately leads to cell cycle arrest and apoptosis.

Upon formation of a PBD-DNA adduct, sensor proteins recognize the distortion in the DNA helix. This leads to the activation of key protein kinases, including ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase). These kinases then phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 and Chk2 orchestrate a cell cycle arrest, typically at the G2/M phase, to provide time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death). PBD adducts can be repaired by cellular mechanisms such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR). However, the minimal DNA distortion caused by PBDs may allow some adducts to evade these repair systems, contributing to their high potency.

Conclusion

The theoretical modeling of this compound-DNA interactions, in conjunction with experimental validation, provides a powerful platform for understanding the molecular basis of their potent antitumor activity. The detailed insights gained from these studies are invaluable for the design of next-generation PBD-based therapeutics with improved efficacy and reduced toxicity, ultimately benefiting cancer patients. This guide has provided an overview of the key computational and experimental approaches, quantitative data, and the cellular pathways involved in the action of these promising anticancer agents.

References

- 1. Covalent Bonding of Pyrrolobenzodiazepines (PBDs) to Terminal Guanine Residues within Duplex and Hairpin DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adcreview.com [adcreview.com]

An In-depth Technical Guide to the Structural Analogs of PBD Dimer-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are a class of potent, sequence-selective DNA-interactive agents. Their dimeric forms, in particular, have garnered significant attention as highly effective cytotoxic agents due to their ability to form interstrand DNA cross-links. This technical guide provides a comprehensive overview of the structural analogs of PBD dimer-2, a C8-linked PBD dimer. It delves into their core structure, mechanism of action, structure-activity relationships, and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of the critical signaling pathways involved are provided to facilitate further research and development in this promising area of oncology.

Introduction to Pyrrolobenzodiazepine (PBD) Dimers

Pyrrolobenzodiazepines (PBDs) are naturally occurring or synthetic compounds that bind to the minor groove of DNA.[3] Their unique three-dimensional structure allows for a snug fit within the DNA minor groove, leading to covalent bonding with guanine bases.[4] PBD dimers are composed of two PBD units linked together, typically through their C8 positions via a flexible alkane chain. This dimeric structure enables them to cross-link two DNA strands, a highly cytotoxic lesion that is difficult for cancer cells to repair.[4] This potent mechanism of action has made PBD dimers a compelling class of payloads for antibody-drug conjugates (ADCs), which are designed to deliver highly potent cytotoxic agents specifically to cancer cells.

The Core Structure: this compound and Its Analogs

This compound (also referred to as compound 2c) is a C8-linked pyrrolobenzodiazepine dimer. A key feature of its analogs is the variation in the length of the diether linker connecting the two PBD units at their C8 and C8' positions. This linker length plays a crucial role in the molecule's ability to span the DNA minor groove and form interstrand cross-links.

C8-Linked Analogs with Varying Linker Lengths

The most studied structural analogs of this compound involve modifications to the polymethylene linker. The number of methylene units (n) in the -O-(CH2)n-O- linker significantly influences DNA binding affinity, cross-linking efficiency, and ultimately, cytotoxicity.

-

SJG-136 (SG2000): This well-characterized PBD dimer features a three-carbon (n=3) linker. It is known for its potent and broad-spectrum antitumor activity and has undergone clinical trials.

-

DRG-16: This analog possesses a five-carbon (n=5) linker, which has been shown to exhibit markedly superior in vitro cytotoxic potency and interstrand DNA cross-linking reactivity compared to SJG-136 in certain cell lines.

-

Analogs with Even-Numbered Linkers: PBD dimers with an even number of methylene units (e.g., n=4 or 6) in the linker generally show lower affinity for DNA, reduced cross-linking efficiency, and are less cytotoxic compared to their counterparts with odd-numbered linkers.

Mono-imine Analogs

While the bis-imine (two imine functionalities) nature of PBD dimers is responsible for their potent DNA cross-linking ability, analogs with a single DNA alkylating moiety (mono-imine) have also been developed. These compounds are generally less cytotoxic than their bis-imine counterparts but may offer an improved therapeutic index.

Tesirine (SG3249) and its Warhead (SG3199)

Tesirine is a PBD dimer-based ADC payload that releases the active warhead, SG3199, upon cleavage of its linker. SG3199 is a potent DNA cross-linking agent with a propyldioxy tether, structurally related to SJG-136.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and its key structural analogs.

Table 1: In Vitro Cytotoxicity of PBD Dimers

| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| This compound | K562 | Leukemia | 500 | |

| SJG-136 | HCT-116 | Colon | 0.1 - 0.3 | |

| HT-29 | Colon | 0.1 - 0.3 | ||

| SW620 | Colon | 0.1 - 0.3 | ||

| HCT-15 (mdr-1+) | Colon | 3.7 | ||

| A2780 | Ovarian | 0.4 - 2.5 | ||

| NCI/ADR-RES | Ovarian | - | ||

| IGROV1 | Ovarian | >3400-fold less potent than DRG-16 | ||

| LOX IMVI | Melanoma | - | ||

| UACC-62 | Melanoma | - | ||

| MDA-MB-435 | Breast | - | ||

| SF-295 | Glioma | - | ||

| C-6 | Glioma | - | ||

| LS-174T | Colon | - | ||

| HL-60 TB | Leukemia | - | ||

| NCI-H522 | Lung | - | ||

| DRG-16 | IGROV1 | Ovarian | >3400-fold more potent than SJG-136 | |

| SG3199 | 38 cell line panel | Various | Mean GI50: 0.1515 | |

| NCI-N87 | Gastric | 0.018 | ||

| SG2000 (SJG-136) | NCI-N87 | Gastric | 0.534 | |

| SG3650 | NCI-N87 | Gastric | 8.87 |

Table 2: In Vivo Efficacy of PBD Dimers and ADCs

| Agent | Model | Tumor Type | Dose and Schedule | Outcome | Reference |

| SJG-136 | Human Xenografts (10 models) | Melanoma, Ovarian, Breast, Glioma, Colon, Leukemia, Lung | 16-120 µg/kg/dose, i.v. qd x 5 | Tumor mass reduction in all models; significant growth delays in 9 models; tumor-free responses in 6 models. | |

| A2780 Xenograft | Ovarian | 120 µg/kg/d, i.v. dx5 | Highly active (SGD=275) | ||

| A2780(AD) Xenograft | Ovarian (P-gp+) | 120 µg/kg/d, i.v. dx5 | Not active (SGD=67) | ||

| LS174T Xenograft | Colon | 0.3 mg/kg, i.v. on days 0, 4, 8 | Tumor growth inhibition | ||

| Trastuzumab-SG3249 ADC | NCI-N87 Xenograft | Gastric (HER2+) | 0.3 mg/kg, single dose | Complete tumor regression | |

| JIMT-1 Xenograft | Breast (HER2+) | 0.3 mg/kg, single dose | Tumor growth delay | ||

| Trastuzumab-Flexmab-SG3710 ADC | NCI-N87 Xenograft | Gastric (HER2+) | 0.3 - 1 mg/kg, single dose | Potent anti-tumor activity | |

| ADCT-701 (ADC) | LI1097 PDX | Hepatocellular | 0.1, 0.3, or 1 mg/kg, single i.v. | Dose-dependent antitumor activity; 3 PRs and 2 CRs at highest dose. | |

| SN12C Xenograft | Renal | 0.3, 0.6, or 1 mg/kg | 2 PRs at 0.6 mg/kg; 1 PR, 7 CRs, and 6 TFS at 1 mg/kg. | ||

| PAXF1657 PDX | Pancreatic | 0.3 or 0.6 mg/kg | 8 CRs and 8 TFS at both doses. |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of PBD dimers is the formation of covalent interstrand cross-links in the minor groove of DNA. This leads to the arrest of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

DNA Damage Response (DDR) Pathway

The DNA lesions induced by PBD dimers activate the cell's DNA Damage Response (DDR) network. The key sensor kinases in this pathway are ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

ATM Activation: ATM is primarily activated by DNA double-strand breaks (DSBs). In the absence of DNA damage, ATM exists as an inactive dimer. DNA damage leads to intermolecular autophosphorylation and dissociation of the dimer into active monomers. These monomers then phosphorylate a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53, to initiate cell cycle arrest and DNA repair.

-

ATR Activation: ATR is activated by single-stranded DNA (ssDNA) regions, which can arise from replication stress or the processing of DNA damage. ATR activation is a complex process that involves its dimerization and the recruitment of ATR activating proteins like TOPBP1 and ETAA1. Once activated, ATR phosphorylates the checkpoint kinase Chk1, which also contributes to cell cycle arrest.

Inhibition of Transcription Factors

Beyond direct DNA damage, PBD dimers can also exert their cytotoxic effects by interfering with the binding of transcription factors to their cognate DNA sequences. One such critical transcription factor is NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

-

NF-κB Signaling: The NF-κB family of transcription factors plays a pivotal role in regulating genes involved in inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene expression.

-

Inhibition by PBDs: PBDs can bind to the NF-κB consensus sequences in the DNA, thereby physically obstructing the binding of NF-κB dimers and inhibiting the transcription of its target genes. This inhibition of pro-survival signaling can contribute to the apoptotic effects of PBDs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PBD dimers.

In Vitro Cytotoxicity: AlamarBlue® Assay

This assay quantitatively measures cell proliferation and viability.

Materials:

-

Cells in logarithmic growth phase

-

Complete cell culture medium

-

96-well microplates

-

PBD dimer compounds

-

AlamarBlue® reagent

-

Fluorescence plate reader

Protocol:

-

Harvest and count cells. Adjust the cell density to the desired concentration (e.g., 1 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the PBD dimer compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.

-

Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add AlamarBlue® reagent to each well in an amount equal to 10% of the culture volume (10 µL for a 100 µL culture).

-

Incubate for 4-8 hours, protected from light.

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of viability relative to the untreated control and determine the IC50 values.

DNA Interstrand Cross-linking: Comet Assay (Single-Cell Gel Electrophoresis)

This assay detects DNA strand breaks and cross-links at the single-cell level.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Gold or propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Protocol:

-

Prepare a suspension of single cells (approximately 1 x 10^5 cells/mL).

-

Mix the cell suspension with LMPA at a 1:10 (v/v) ratio at 37°C.

-

Pipette 75 µL of the cell/agarose mixture onto a pre-coated slide (with NMPA). Cover with a coverslip and allow to solidify on ice.

-

Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Gently remove the slides and neutralize them with neutralization buffer for 5-10 minutes.

-

Stain the slides with a suitable DNA stain.

-

Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using image analysis software. A decrease in tail moment compared to irradiated control cells indicates DNA cross-linking.

Analysis of PBD-DNA Adducts by HPLC-MS/MS

This method allows for the sensitive and specific detection and quantification of PBD-DNA adducts.

Materials:

-

DNA samples from treated cells or in vitro reactions

-

Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Internal standards (isotope-labeled adducts, if available)

Protocol:

-

DNA Isolation and Hydrolysis: Isolate genomic DNA from treated cells. Enzymatically digest the DNA to individual nucleosides.

-

HPLC Separation: Inject the digested DNA sample onto the HPLC system. Separate the nucleosides using a gradient elution with the specified mobile phases.

-

MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Operate the MS in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the expected PBD-DNA adducts.

-

Quantification: Quantify the adducts by comparing the peak areas to those of a standard curve generated with synthesized adduct standards. Normalize the adduct levels to the amount of unmodified nucleosides in the sample.

Conclusion and Future Directions

The structural analogs of this compound represent a highly potent class of cytotoxic agents with significant potential in oncology. The structure-activity relationships, particularly the influence of the C8-linker length, provide a clear rationale for the design of new and more effective PBD dimers. Their potent DNA cross-linking activity, which triggers robust DNA damage responses and can inhibit key pro-survival transcription factors, underscores their utility as payloads in antibody-drug conjugates. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising anticancer agents. Future research will likely focus on the development of novel PBD analogs with improved therapeutic indices, the exploration of new linker technologies for ADCs, and a deeper understanding of the mechanisms of resistance to these compounds.

References

- 1. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes: Evaluating the Cytotoxicity of PBD Dimer-2 with MTT and XTT Assays

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of exceptionally potent DNA-interactive agents with significant antitumor properties.[1] These synthetic compounds act as DNA minor groove alkylating agents, forming covalent interstrand cross-links, which are difficult for cancer cells to repair.[1][2] PBD dimer-2, a specific C8-linked dimer, can cross-link specific DNA sequences (5′-Pu-GA(T/A)TC-Py), leading to the blockage of essential cellular processes like DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).[3][4] Due to their high potency, with IC50 values often in the picomolar to low nanomolar range, PBD dimers are of significant interest as payloads for antibody-drug conjugates (ADCs).

Assessing the in vitro cytotoxicity of compounds like this compound is a critical step in drug development. The MTT and XTT assays are reliable, colorimetric methods used to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the Assays

Both assays utilize a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases and other reductases in metabolically active (i.e., viable) cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan product. This requires a separate solubilization step before the absorbance can be measured.

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide): Reduced to a water-soluble orange formazan product. This simplifies the protocol as it eliminates the need for a solubilization step, making it ideal for high-throughput screening.

The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of this compound's cytotoxic effects.

Data Presentation

The primary output of these assays is the IC50 value, which represents the concentration of this compound required to inhibit cell growth by 50%. This value is a key measure of the compound's potency.

Table 1: Representative Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | 500 |

| HCT-116 | Colon Cancer | SRB | Not Specified | 0.1 - 0.3 |

| HT-29 | Colon Cancer | SRB | Not Specified | 0.1 - 0.3 |

| A549 | Lung Cancer | Not Specified | Not Specified | ~0.5 (similar to related dimers) |

| Ramos | Burkitt's Lymphoma | Not Specified | Not Specified | ~0.1 (similar to related dimers) |

| Note: Data is compiled from various sources and may involve different PBD dimer analogs (e.g., SJG-136) and assay methods (e.g., SRB). The IC50 for K562 cells is specifically for this compound (compound 16c). The other values represent the typical high potency of this compound class. |

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is designed for a 96-well plate format but can be scaled.

Materials:

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Cell Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

Adherent or suspension cells

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Resuspend in complete medium to a final concentration that will result in 70-80% confluency at the end of the assay.

-

Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

-

Include wells for "medium only" (background control) and "untreated cells" (vehicle control).

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. It is critical to use a wide concentration range (e.g., from 1 pM to 1 µM) to capture the full dose-response curve.

-

Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.1%).

-

Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control medium.

-

Incubate for the desired exposure time (e.g., 72-96 hours) at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

XTT Cell Viability Assay Protocol

This protocol is simpler as it does not require a solubilization step.

Materials:

-

This compound (stock solution in DMSO)

-

XTT Labeling Reagent

-

Electron Coupling Solution

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

Adherent or suspension cells

-

Multichannel pipette

-

Microplate reader (absorbance at 450-490 nm)

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT protocol. Plate cells (5,000-10,000 cells/well in 100 µL) and treat with a serial dilution of this compound for the desired duration (e.g., 72-96 hours).

-

-

XTT Reagent Preparation:

-

Immediately before use, prepare the XTT working solution. Thaw the XTT reagent and electron coupling solution. Mix them according to the manufacturer's instructions (a common ratio is 50:1 XTT reagent to electron coupling solution).

-

-

XTT Addition and Incubation:

-

Add 50 µL of the freshly prepared XTT working solution to each well.

-

Incubate the plate for 2-5 hours at 37°C, 5% CO2. The incubation time depends on the metabolic rate of the cell line and should be optimized. The solution in wells with viable cells will turn orange.

-

-

Data Acquisition:

-

Gently shake the plate to ensure a uniform color distribution.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is recommended to correct for non-specific background readings.

-

Data Analysis

-

Calculate Percent Viability:

-

Subtract the average absorbance of the "medium only" blank from all other readings.

-

Calculate the percentage of viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Determine IC50 Value:

-

Plot the Percent Viability against the log of this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (like GraphPad Prism) to calculate the IC50 value.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action for this compound leading to apoptosis.

Experimental Workflow

Caption: Workflow for MTT/XTT cell viability assays.

Logical Relationships

Caption: Relationship between drug concentration and viability outcome.

References

Application Notes and Protocols for the Use of Pyrrolobenzodiazepine (PBD) Dimer-2 in Lung Cancer Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, sequence-selective DNA-interactive agents that exert their cytotoxic effects by cross-linking DNA.[1][2] This unique mechanism of action, which involves binding to the minor groove of DNA and forming an interstrand cross-link, leads to the inhibition of DNA replication and transcription, ultimately inducing cell death.[1][3] PBD dimers have demonstrated significant antitumor activity across a broad spectrum of cancer cell lines and preclinical tumor models, including those for lung cancer.[4]

These molecules are of particular interest as payloads for antibody-drug conjugates (ADCs), where their high potency can be targeted specifically to cancer cells, thereby minimizing systemic toxicity. However, preclinical studies have also evaluated PBD dimers as standalone agents, demonstrating their inherent anticancer properties. This document provides detailed application notes and standardized protocols for the use of PBD dimer-2 and its analogs (e.g., SG2285) in lung cancer animal models, based on available preclinical data.

Mechanism of Action

PBD dimers exert their biological activity through a multi-step process that culminates in the formation of a covalent bond with DNA.

-

Minor Groove Binding: The PBD dimer localizes to the minor groove of the DNA double helix.

-

Sequence Recognition: It exhibits a preference for specific DNA sequences, typically purine-GATC-pyrimidine.

-

Covalent Bonding and Cross-linking: The agent forms a covalent bond with the N2 position of a guanine base. A second reaction with a guanine on the opposing strand results in an interstrand cross-link. This cross-link is highly cytotoxic as it stalls DNA replication forks and is difficult for the cell's DNA repair machinery to resolve.

-

Cell Cycle Arrest and Apoptosis: The resulting DNA damage triggers cell cycle arrest, primarily at the G2-M boundary, and ultimately leads to programmed cell death (apoptosis).

Figure 1. Simplified signaling pathway of this compound mechanism of action.

Data Presentation

In Vitro Cytotoxicity of PBD Dimers in Lung Cancer Cell Lines

| Cell Line | Histology | PBD Dimer Analog | GI50 (pM) | Reference |

| A549 | Adenocarcinoma | SG3199 | 100 | |

| NCI-H460 | Large Cell | SG3199 | 80 | |

| NCI-H226 | Squamous Cell | SG3199 | 200 | |

| COR-L23 | Large Cell | SG3199 | 50 |

GI50: The concentration of drug that inhibits cell growth by 50%.

In Vivo Efficacy of a PBD Dimer Analog in a Non-Small Cell Lung Cancer Xenograft Model

| Animal Model | Tumor Model | PBD Dimer Analog | Dosing Schedule | Outcome | Reference |

| Nude Mice | NCI-H226 Xenograft | SG2285 | 0.1 mg/kg, i.v., q4dx3 | Significant tumor growth delay | |

| Nude Mice | A549 Xenograft | SJG-136 | 120 µg/kg/day, i.p., 5 days | Active |

Note: The available literature primarily focuses on PBD dimers as payloads for ADCs. Data for standalone this compound in lung cancer animal models is limited. The data presented here for SG2285 and SJG-136, analogs of this compound, are representative of the expected activity.

Experimental Protocols

In Vivo Xenograft Model of Non-Small Cell Lung Cancer

This protocol describes a general procedure for evaluating the antitumor efficacy of a PBD dimer analog (e.g., SG2285) in a human non-small cell lung cancer (NSCLC) xenograft model.

1. Cell Culture and Animal Model

-

Cell Line: NCI-H226 (human NSCLC squamous cell carcinoma) or A549 (human NSCLC adenocarcinoma).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Implantation

-

Harvest exponentially growing cells and resuspend in sterile phosphate-buffered saline (PBS) or serum-free medium.

-

Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

3. Treatment

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

PBD Dimer Formulation: Prepare the PBD dimer analog in a suitable vehicle (e.g., 5% dextrose in water). The specific formulation will depend on the solubility of the compound.

-

Dosing: Based on preclinical data for SG2285, a representative dosing schedule is 0.1 mg/kg administered intravenously (i.v.) every 4 days for 3 doses (q4dx3).

-

Control Groups: Include a vehicle control group and potentially a positive control group (e.g., a standard-of-care chemotherapy for NSCLC like cisplatin).

4. Monitoring and Endpoints

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

-

Clinical Observations: Observe mice daily for any signs of distress or toxicity.

-

Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), if there is more than 20% body weight loss, or at the end of the study period.

5. Data Analysis

-

Calculate the mean tumor volume ± SEM for each group over time.

-

Determine the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

-

Analyze survival data using Kaplan-Meier curves and log-rank tests.

References

- 1. SG2285, a novel C2-aryl-substituted pyrrolobenzodiazepine dimer pro-drug that cross-links DNA and exerts highly potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer SG2057 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Developing PBD Dimer-2 Based Antibody-Drug Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent, PBD dimer-2. Pyrrolobenzodiazepine (PBD) dimers are a class of DNA-interactive agents that exert their anti-tumor activity by cross-linking specific DNA sequences in the minor groove, leading to cell death.[1][2][3] this compound, a C8-linked PBD dimer, is a powerful payload for ADCs due to its high potency.[4]

These guidelines cover the essential steps from conjugation and characterization to in vitro and in vivo evaluation of this compound based ADCs, providing researchers with a comprehensive resource to advance their drug development programs.

Mechanism of Action of this compound

PBD dimers function by binding to the minor groove of DNA with a preference for Pu-GATC-Py sequences and forming covalent interstrand cross-links.[1] This cross-linking activity is mediated by the two imine moieties at the N10-C11 positions of the PBD units. This DNA damage triggers a cellular response involving the activation of DNA damage sensing kinases such as ATM, ATR, and DNA-PK, and their downstream effectors Chk1 and Chk2. The extensive and difficult-to-repair DNA lesions ultimately lead to cell cycle arrest, typically in the G2 phase, and subsequent apoptosis.

Experimental Protocols

Antibody-Drug Conjugation

The conjugation of this compound to a monoclonal antibody (mAb) is a critical step that determines the stability, efficacy, and safety of the resulting ADC. Both site-specific and stochastic conjugation methods can be employed.

Protocol: Site-Specific Conjugation via Engineered Cysteine Residues

This protocol is adapted from methodologies described for other PBD dimer ADCs and is suitable for antibodies with engineered cysteine residues.

Materials:

-

Monoclonal antibody (mAb) with engineered cysteine residues (e.g., at position 239 in the heavy chain)

-

This compound maleimide linker payload

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Propylene glycol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Prepare the mAb in PBS at a concentration of 5-10 mg/mL.

-

Add a 5-10 molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to selectively reduce the engineered interchain disulfide bonds.

-

-

Payload Conjugation:

-

Dissolve the this compound maleimide linker in a minimal amount of a co-solvent like propylene glycol.

-

Add the dissolved payload to the reduced mAb solution at a 1.5-2.0 molar excess per free thiol.

-

Incubate at room temperature for 1-2 hours with gentle mixing.

-

-

Purification:

-

Purify the ADC from unreacted payload and other small molecules using a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR), monomeric purity, and confirm the identity of the ADC using the methods described in section 2.2.

-

Characterization of this compound ADCs